molecular formula C21H15NO4 B11692119 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11692119
M. Wt: 345.3 g/mol
InChI Key: ZNQQLRZJIXPBCF-AQTBWJFISA-N
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Description

(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring and a benzylidene group in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of a benzylidene derivative with a furan-containing oxazolone precursor. The reaction is usually carried out under mild conditions, using a suitable solvent such as ethanol or methanol, and may require a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The oxazolone ring can participate in nucleophilic substitution reactions, where the furan ring or the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce benzyl-substituted oxazolones.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors may make it useful in the treatment of various diseases.

Industry

In the industrial sector, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzylidene and furan groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[4-(ETHOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

Compared to similar compounds, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may exhibit unique properties due to the presence of the benzyloxy group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

(4Z)-2-(furan-2-yl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO4/c23-21-18(22-20(26-21)19-7-4-12-24-19)13-15-8-10-17(11-9-15)25-14-16-5-2-1-3-6-16/h1-13H,14H2/b18-13-

InChI Key

ZNQQLRZJIXPBCF-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CO4

Origin of Product

United States

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